molecular formula C10H19NO2 B133084 Tert-butyl cyclopentylcarbamate CAS No. 153789-22-1

Tert-butyl cyclopentylcarbamate

Cat. No. B133084
CAS RN: 153789-22-1
M. Wt: 185.26 g/mol
InChI Key: NMQHSIXSBOBXRL-UHFFFAOYSA-N
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Description

Tert-butyl cyclopentylcarbamate is likely a compound that contains a carbamate group (a functional group derived from carbamic acid) and a cyclopentyl group (a cycloalkane with a five-membered ring), with a tert-butyl group (a branched alkyl group with three methyl groups branching off a central carbon) attached .


Synthesis Analysis

While specific synthesis methods for Tert-butyl cyclopentylcarbamate are not available, similar compounds such as tert-butyl 2-(substituted benzamido) phenylcarbamate have been synthesized by condensation reactions . Another compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .

Scientific Research Applications

Chemical Properties and Storage

Tert-butyl cyclopentylcarbamate is a chemical compound with the molecular formula C10H19NO2 . It is a solid at room temperature and has a molecular weight of 185.27 . It is recommended to be stored sealed in a dry environment at room temperature .

Safety Information

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . Precautionary measures include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Photophysical Research

Tert-butyl cyclopentylcarbamate has been used in photophysical research. A study investigated the excited-state dynamics of carbazole and tert-butyl-carbazole in organic solvents . The influence of the tert-butyl substituents on the photophysics was found to be relatively weak, mainly reflecting itself in a small increase in the Stokes shift . This research provides important photophysical information for the interpretation of carbazole relaxation in more complex environments .

Organic Optoelectronic Materials

Carbazole-based compounds, including tert-butyl cyclopentylcarbamate, represent one of the core components in the field of organic optoelectronic devices . They are used as molecular building blocks, oligomers, dendrimers, or polymers and exhibit several distinct advantages, such as low cost of the starting materials, facile access to functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .

Drug Synthesis

Tert-butyl cyclopentylcarbamate holds immense potential in drug synthesis. Its unique properties make it a valuable component in the development of new pharmaceuticals.

Catalysis

The compound also finds applications in the field of catalysis. Its unique properties contribute to advancements in diverse scientific endeavors.

properties

IUPAC Name

tert-butyl N-cyclopentylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQHSIXSBOBXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406859
Record name tert-Butyl cyclopentylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl cyclopentylcarbamate

CAS RN

153789-22-1
Record name tert-Butyl cyclopentylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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